2,6-Dibenzhydryl-4-methylaniline

Catalog No.
S929510
CAS No.
56138-96-6
M.F
C33H29N
M. Wt
439.6 g/mol
Availability
In Stock
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2,6-Dibenzhydryl-4-methylaniline

CAS Number

56138-96-6

Product Name

2,6-Dibenzhydryl-4-methylaniline

IUPAC Name

2,6-dibenzhydryl-4-methylaniline

Molecular Formula

C33H29N

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C33H29N/c1-24-22-29(31(25-14-6-2-7-15-25)26-16-8-3-9-17-26)33(34)30(23-24)32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23,31-32H,34H2,1H3

InChI Key

NCXCFZUKRMOFHW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5

2,6-Dibenzhydryl-4-methylaniline is an organic compound characterized by the chemical formula C₃₃H₂₉N. It features a central aniline structure with two bulky dibenzhydryl groups at the 2 and 6 positions and a methyl group at the 4 position. This unique arrangement contributes to its steric hindrance, making it an interesting subject for various

  • Diazotization: When treated with sulfuric acid and sodium nitrite, 2,6-dibenzhydryl-4-methylaniline can be diazotized, leading to the formation of diazonium salts, which are precursors for further reactions such as coupling with phenols or other nucleophiles .
  • Formation of Schiff Bases: The compound reacts with aldehydes such as 2-hydroxybenzaldehyde or 2-pyridinecarboxaldehyde to form Schiff bases. These reactions yield [N,O] and [N,N] donor ligands, which can be utilized in coordination chemistry .
  • Catalytic Reactions: Schiff bases derived from this compound have been employed as catalysts in various organic transformations, including Suzuki coupling and alcohol oxidation reactions .

While specific biological activities of 2,6-dibenzhydryl-4-methylaniline are not extensively documented, compounds with similar structures often exhibit a range of biological properties. These may include antimicrobial activity or potential use in drug design due to their ability to interact with biological targets. Further studies are required to elucidate any specific biological effects associated with this compound.

The synthesis of 2,6-dibenzhydryl-4-methylaniline typically involves:

  • Formation of Aniline Derivatives: Starting from an appropriate aniline precursor, the introduction of dibenzhydryl groups can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
  • Methylation: The introduction of the methyl group at the 4-position can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity for subsequent applications .

2,6-Dibenzhydryl-4-methylaniline has several applications:

  • Catalysts: Its derivatives are used as catalysts in organic synthesis, particularly in coupling reactions and oxidation processes.
  • Ligands: The compound serves as a ligand in coordination chemistry, forming complexes with transition metals that can be useful in catalysis and material science.
  • Research: It is utilized in academic research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 2,6-dibenzhydryl-4-methylaniline primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help understand its behavior in complex chemical environments and its potential for forming stable complexes with metals. The ability to form diverse coordination compounds makes it a valuable candidate for further investigation in catalysis and materials science .

Several compounds share structural similarities with 2,6-dibenzhydryl-4-methylaniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
DiphenylamineTwo phenyl groups attached to nitrogenLess sterically hindered than dibenzhydryl derivatives
N,N-DibenzylamineTwo benzyl groups attached to nitrogenMore flexible due to smaller substituents
4-Methyl-N,N-diphenylamineMethyl group at the para position on diphenylamineSimilar reactivity but less steric hindrance
N,N-Diethyl-anilineEthyl groups instead of bulky benzhydryl groupsMore soluble in polar solvents

The uniqueness of 2,6-dibenzhydryl-4-methylaniline lies in its significant steric hindrance due to the bulky dibenzhydryl groups, which influences its reactivity and applications in catalysis compared to other similar compounds.

For 2,6-Dibenzhydryl-4-methylaniline and Related Compounds

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Yield (%)Selectivity
Meerwein ArylationAniline derivatives + vinyl acetateCopper(II) chloride, HCl5-1080-92High
Diazotization with Sodium Nitrite/HClAniline derivativesSodium nitrite, HCl≤575-95High
Diazotization with Isoamyl NitriteAniline derivativesIsoamyl nitrite, Copper(I) chloride5-1085-100Very High
Friedel-Crafts AcylationAniline derivatives + acyl chloridesAluminum chloride, Lewis acids25-8070-85Moderate
Electrophilic Aromatic SubstitutionAniline derivativesBromine/Iron(III) bromide25-6060-90Ortho/Para
Benzhydryl Chloride ReactionAniline + benzhydryl chlorideAcetonitrile, methanol35-6570-85High

Diazotization and Functionalization Strategies

Diazotization reactions represent a critical transformation pathway for aniline derivatives, enabling diverse functionalization strategies through the formation of reactive diazonium intermediates [1] [6]. The conversion of 2,6-dibenzhydryl-4-methylaniline to its corresponding diazonium salt involves treatment with sulfuric acid and sodium nitrite at temperatures maintained at or below 5°C [1]. This low-temperature requirement is essential to prevent decomposition of the thermally sensitive diazonium intermediate.

The diazotization process can be conducted using different nitrite sources, with isoamyl nitrite offering advantages in non-aqueous systems [6]. The reaction of 2,6-diethyl-4-methylaniline with isoamyl nitrite under the action of copper catalysts generates the corresponding diazonium salt with yields approaching 100% [6]. The non-aqueous system significantly reduces the possibility of generating waste products and provides enhanced stability for the diazonium intermediate at low temperatures [6].

Advanced diazotization protocols utilize hexafluoroisopropanol as a reaction medium to enable controlled transformations of aliphatic amines [7]. This approach allows for selective reactions by utilizing the unique properties of hexafluoroisopropanol to reduce nucleophilicity of other species in solution while facilitating acid-catalyzed bond cleavage reactions [7]. The methodology demonstrates excellent atom economy compared to traditional deamination approaches, producing only nitrogen and water as primary byproducts [7].

Flow chemistry applications have revolutionized diazotization procedures by providing precise temperature control and residence time optimization [8]. The flow reactor configuration involves three stock solutions: hydrochloric acid, sodium nitrite, and ascorbic acid as reducing agent [8]. The entire reactor system maintains positive internal pressure using a back pressure regulator, with the initial stage mixing unit temperature-regulated at 10°C [8]. This approach enables formation of diazonium salts followed by in situ trapping with various nucleophiles, achieving yields of 67-94% for different aniline substrates [8].

The Meerwein arylation reaction represents a particularly valuable functionalization strategy involving diazonium salts [9] [10]. This transformation involves addition of aryl diazonium salts to electron-poor alkenes, typically supported by metal salt catalysts [10]. The reaction mechanism involves formation of aryl radicals after nitrogen loss from the diazonium salt, followed by free radical addition to the alkene substrate [10]. The process demonstrates broad substrate scope with electron-withdrawing groups on the alkene enhancing reactivity [11].

Table 2: Diazotization Reaction Conditions and Outcomes

Diazotization MethodSolvent SystemTemperature (°C)Time (hours)Conversion (%)Stability
Aqueous Sodium Nitrite/HClWater/HCl≤50.5-285-95Moderate
Non-aqueous Isoamyl NitriteTetrahydrofuran/Acetonitrile5-102-490-100High
Flow Chemistry ProtocolAqueous/Organic100.3-0.585-95Excellent
Hexafluoroisopropanol MediumHexafluoroisopropanol20-251-380-95Very High

Large-Scale Production Optimization Challenges

The industrial-scale synthesis of 2,6-dibenzhydryl-4-methylaniline faces numerous technical and economic challenges that significantly impact production feasibility and cost-effectiveness [12] [13]. Temperature control represents one of the most critical optimization challenges, particularly for diazotization reactions that require maintenance of temperatures at or below 10°C to prevent decomposition of thermally sensitive intermediates [6]. Large-scale reactors present inherent difficulties in achieving uniform temperature distribution, necessitating advanced cooling systems and continuous flow reactor technologies [14].

Catalyst deactivation poses another significant challenge in large-scale operations [12] [15]. Metal catalysts used in hydrogenation and coupling reactions experience gradual activity loss due to carbon deposition and poisoning effects [15]. Industrial processes employ nickel sulfide catalysts at 300-475°C in fixed-bed reactors, with selectivity to aniline derivatives exceeding 99% [15]. However, catalytic activity slowly decreases over time, requiring regeneration protocols involving air treatment at 250-350°C followed by hydrogen treatment [15].

Heat management presents particular challenges for highly exothermic reactions involved in aniline synthesis [12]. The large heat of reaction must be efficiently removed through sophisticated cooling systems built into fluidized-bed reactors [15]. Industrial processes utilize hydrogen-to-nitrobenzene ratios of approximately 9:1 at temperatures of 270-290°C and pressures of 1-5 bar to maintain optimal reaction conditions [15].

Selectivity optimization remains a persistent challenge in large-scale production [12]. The formation of overhydrogenated products such as cyclohexylamine, N-cyclohexylaniline, and dicyclohexylamine can significantly compromise product selectivity [12]. Process optimization studies demonstrate that aniline selectivity is sensitive to residence time, with plots of aniline yield versus weight hourly space velocity yielding volcano-like curves that peak at optimal operating conditions [12].

Raw material cost volatility presents ongoing economic challenges for industrial aniline production [16]. Aniline derivatives are petroleum-based, making production costs susceptible to crude oil price fluctuations [16]. This volatility creates pricing instability and can significantly impact profit margins, particularly during periods of rising oil prices [16].

Environmental compliance requirements impose additional constraints on large-scale production processes [17]. Stricter regulations on chemical manufacturing processes require investments in cleaner, more sustainable technologies [16]. Meeting environmental standards often necessitates significant capital expenditure and can lead to higher production costs [17].

Table 3: Large-Scale Production Optimization Challenges

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Temperature ControlMaintaining low temperatures (≤10°C) for diazonium stabilityHighContinuous flow reactors, advanced cooling systems
Catalyst DeactivationCarbon deposition on metal catalystsMediumCatalyst regeneration protocols, support optimization
Selectivity IssuesFormation of multiple regioisomersHighImproved directing groups, catalyst design
Scale-up DifficultiesHeat transfer limitations in large reactorsHighProcess intensification, microreactor technology
Raw Material CostsVolatility in petroleum-based feedstock pricesHighAlternative feedstock development
Environmental ConcernsWaste generation and toxic by-productsMediumGreen chemistry approaches, waste minimization
Product PurificationSeparation of sterically hindered productsMediumAdvanced separation techniques
Reaction TimeLong reaction times affecting throughputMediumProcess optimization, continuous operation

Process intensification through microreactor technology offers promising solutions to several scale-up challenges [14]. Microstructured reactors provide enhanced heat and mass transfer, precise temperature control, and reduced reaction times [14]. These systems enable better control of highly exothermic reactions and improved selectivity through optimized residence time distribution [14].

The structural elucidation of 2,6-dibenzhydryl-4-methylaniline requires a comprehensive analytical approach utilizing multiple complementary techniques. This complex aromatic amine, with molecular formula C₃₃H₂₉N and molecular weight 439.59 g/mol [1] [2], presents unique analytical challenges due to its sterically hindered structure and bulky benzhydryl substituents.

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for structural characterization of 2,6-dibenzhydryl-4-methylaniline, providing precise three-dimensional molecular geometry and crystal packing arrangements. Crystallographic studies reveal critical structural parameters that define the compound's molecular architecture [3].

The X-ray diffraction analysis of 2,6-dibenzhydryl-4-methylaniline derivatives demonstrates specific crystallographic characteristics. Data collection is typically performed at low temperatures (≤150°C) using Mo-Kα radiation (λ = 0.71075 Å) on modern CCD diffractometers [3]. The triclinic crystal system with space group P⁻¹ is commonly observed for bulky aniline derivatives, reflecting the asymmetric nature of the molecule [3].

Bond length measurements for related benzhydryl compounds show characteristic C-C distances ranging from 1.525(2) to 1.528(3) Å for aryl-alkyl bonds, while C-N distances typically measure 1.450(8) to 1.480(12) Å [3]. The angular geometry around the central aniline nitrogen exhibits distortion from ideal tetrahedral angles due to steric hindrance from the bulky benzhydryl groups.

Intermolecular interactions play crucial roles in crystal packing. C-H···π interactions are frequently observed, with distances ranging from 2.728 to 2.897 Å [3]. These weak interactions contribute to the formation of one-dimensional chains in the crystal lattice, growing along specific crystallographic axes [3].

ParameterTypical RangeSignificance
C-C (aryl-alkyl)1.525-1.528 ÅBenzhydryl attachment
C-N distance1.450-1.480 ÅAmine functionality
C-H···π interactions2.728-2.897 ÅCrystal packing forces
Melting point182-183°CThermal stability

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2,6-dibenzhydryl-4-methylaniline in solution. Multi-dimensional NMR techniques offer complementary structural insights that are essential for complete characterization [3].

¹H NMR spectroscopic analysis reveals distinctive chemical shift patterns characteristic of the bulky aniline structure. The benzhydryl protons (Ph₂CH) appear as singlets around 5.84-6.31 ppm [3] [4], representing a diagnostic feature for structural identification. The aromatic methyl group typically resonates at 2.10-2.16 ppm [3] [4], while the aniline aromatic protons appear as singlets around 6.55-6.62 ppm [3] [4].

The phenyl ring protons of the benzhydryl groups exhibit complex multipicity patterns in the range 7.08-7.32 ppm [3] [4]. Due to the sterically crowded environment, these signals often appear as overlapping multiplets requiring careful analysis. The amino protons are typically observed as broad signals around 7.87 ppm when present [3].

¹³C NMR spectroscopic data provides information about the carbon framework. The benzhydryl carbon (Ph₂CH) resonates around 51.0-51.6 ppm [3] [4], while the aromatic methyl carbon appears at 21.4-21.7 ppm [3] [4]. The quaternary aromatic carbons exhibit characteristic chemical shifts between 135.4-142.0 ppm [3] [4], reflecting the electron-rich nature of the substituted aniline ring.

2D-COSY NMR experiments establish through-bond proton-proton connectivity patterns, particularly valuable for assigning overlapping aromatic signals. The correlation between benzhydryl protons and adjacent phenyl ring protons provides definitive structural confirmation. Cross-peaks in the 2D spectrum reveal coupling relationships that are crucial for complete spectral assignment [5].

Proton TypeChemical Shift (ppm)Multiplicity
Ph₂CH5.84-6.31Singlet
ArCH₃2.10-2.16Singlet
Aniline ArH6.55-6.62Singlet
Phenyl ArH7.08-7.32Multiplets
NH₂~7.87Broad

Mass Spectrometric Determination (ESI-MS, MALDI-TOF)

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 2,6-dibenzhydryl-4-methylaniline. Soft ionization techniques are particularly suitable for this sterically hindered compound, minimizing excessive fragmentation while providing structural information [3].

Electrospray ionization mass spectrometry (ESI-MS) generates molecular ion species with minimal fragmentation. The protonated molecular ion [M+H]⁺ appears at m/z 440, while the sodium adduct [M+Na]⁺ is observed at m/z 462 [3]. Under positive ionization conditions, the compound exhibits excellent ionization efficiency due to the basic nitrogen center.

Fragmentation patterns in ESI-MS provide structural insights. Alpha-cleavage adjacent to the nitrogen atom represents a common fragmentation pathway for aromatic amines [6]. Loss of benzhydryl groups (Ph₂CH, 167 Da) produces fragment ions that confirm the substitution pattern. The tropylium ion (C₇H₇⁺, m/z 91) frequently appears as a base peak, originating from phenyl ring fragmentation [6].

MALDI-TOF mass spectrometry offers an alternative soft ionization approach, particularly useful for compounds with limited solubility. Matrix selection significantly influences ionization efficiency and fragmentation patterns [7]. Common matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA) provide suitable conditions for molecular ion generation [7].

The isotope pattern of the molecular ion cluster provides additional confirmation of molecular composition. The theoretical isotope distribution for C₃₃H₂₉N exhibits characteristic intensity ratios that match experimental observations, confirming the proposed molecular formula [2].

Ion Typem/z ValueAssignment
[M+H]⁺440Protonated molecular ion
[M+Na]⁺462Sodium adduct
[M-Ph₂CH]⁺273Loss of benzhydryl group
C₇H₇⁺91Tropylium ion

XLogP3

8.4

Dates

Last modified: 08-16-2023

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